1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 257.35 g/mol. This compound features a pyridine ring substituted at specific positions with a methyl group, a phenylthio group, and a propanone group. It is classified as a ketone due to the presence of the carbonyl functional group in the propanone moiety. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions:
The molecular structure of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one can be represented in various formats:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 257.35 g/mol |
IUPAC Name | 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one |
InChI Key | Not available |
Canonical SMILES | CCC(C1=C(N=C(C=C1)SC2=CC=CC=C2)C)O |
The compound's structure features a pyridine ring that is crucial for its chemical reactivity and biological activity. The presence of the phenylthio group enhances its lipophilicity, which may influence its interaction with biological targets.
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one can participate in several chemical reactions:
The mechanism of action for 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one involves its interaction with specific biological targets. It may act by binding to enzymes or receptors, modulating their activity. For instance, it has been suggested that compounds with similar structures may inhibit certain enzymes involved in cell proliferation, suggesting potential antiproliferative effects. Further research is needed to elucidate its exact molecular targets and pathways .
The physical and chemical properties of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one are essential for understanding its behavior in different environments:
Property | Value |
---|---|
Molecular Weight | 257.35 g/mol |
Density | Not available |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
These properties indicate that while specific data on boiling point and density are not readily available, the compound's solubility in organic solvents suggests potential utility in organic synthesis and medicinal chemistry applications.
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one has several scientific applications:
Pyridine-thioether hybrids represent an emerging class of bioactive compounds with significant potential in oncology drug development. The core structure of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one features a strategically positioned thioether bridge connecting a substituted pyridine ring to an aryl system, with a propanone chain at the C3 position. This architecture aligns with pharmacophores observed in clinically investigated molecules, such as sulfonylpyridine-based chlamydial inhibitors (e.g., Molecule 20 from [1]) and 6-(pyridin-3-yl)quinazolin-4(3H)-one derivatives [6]. These analogues demonstrate that the pyridine ring serves as a versatile scaffold for intermolecular interactions with biological targets, while the ketone functionality enables structural diversification and hydrogen bonding. Hybrid molecules containing pyridine and thioether motifs have shown selective cytotoxicity against diverse cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma, through kinase inhibition and apoptosis induction [5] [6].
Table 1: Structural Analogues of Pyridine-Thioether Hybrids with Reported Anticancer Activity
Compound | Core Structure | Target/Pathway | Cell Line Activity |
---|---|---|---|
Sulfonylpyridine Derivative 20 [1] | Pyridine-sulfonyl linker | Bacterial ClpP protease | Chlamydia trachomatis |
6-(Pyridin-3-yl)quinazolinone [6] | Quinazolinone-pyridine | PI3K/Akt | HCC827 (IC₅₀ = 1.12 µM) |
Pyridine-thiazolidinone [9] | Pyridine-thiazolidinone | Carbonic Anhydrase IX | HepG-2 (IC₅₀ = 16.2 µM) |
The thioether moiety (–S–) in pyridine hybrids is a critical determinant of pharmacokinetic and pharmacodynamic properties. As evidenced in anti-chlamydial sulfonylpyridine derivatives, replacing sulfonyl (–SO₂–) with thioether (–S–) enhanced membrane permeability and target binding affinity, likely due to the increased lipophilicity and conformational flexibility of the sulfur linkage [1]. The thioether’s electron-donating capability modulates the pyridine ring’s electron density, influencing π-π stacking interactions with aromatic residues in enzymatic binding pockets. Additionally, the oxidation susceptibility of thioethers to sulfoxides offers a potential mechanism for controlled drug activation in hypoxic tumor microenvironments, where sulfoxide reductases are overexpressed [9]. Computational studies indicate that the dihedral angle between the pyridine and phenyl rings (optimally 60–90°) governs three-dimensional binding complementarity with targets like tubulin or carbonic anhydrase IX [1] [9].
Despite promising preclinical data, key limitations hinder the development of pyridine-thioether hybrids:
Table 2: Key Research Gaps in Pyridine-Thioether Hybrid Development
Research Gap | Current Limitation | Potential Solution |
---|---|---|
Target Selectivity | 10-fold lower CA-IX vs. CA-II affinity [9] | Introduce halogen bonds at pyridine C4 |
Metabolic Stability | Ketone reduction in hepatocytes | Replace ketone with trifluoromethyl ketone |
Solubility/Bioavailability | LogP > 3.5 in >80% of compounds | Incorporate piperazinyl solubilizing groups |
Mechanism Understanding | Unclear apoptosis/kinase effects | Proteomic profiling via phosphokinase arrays |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4